An In-depth Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide
An In-depth Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-chloropyridin-3-yl)acetamide, a halogenated pyridinyl acetamide derivative, is a compound of significant interest in contemporary chemical research and pharmaceutical development. Its structural motifs, featuring a chloroacetamide group attached to a chloropyridine ring, make it a versatile building block in medicinal chemistry and a candidate for various biological investigations. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, underpinned by established scientific literature and best practices in laboratory handling.
Core Chemical and Physical Properties
Understanding the fundamental characteristics of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 379726-55-3 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][2] |
| InChI Key | LJAROVLJNWCCPM-UHFFFAOYSA-N | [2] |
These identifiers are crucial for unambiguous documentation and database searches. The presence of two chlorine atoms and an amide linkage significantly influences the compound's reactivity, solubility, and biological activity.
Synthesis and Mechanism
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is typically achieved through a nucleophilic acyl substitution reaction. The primary starting materials are 3-amino-2-chloropyridine and chloroacetyl chloride.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amino group in 3-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Caption: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a general procedure for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-chloropyridine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir.
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Discovery
The structural features of 2-chloro-N-(2-chloropyridin-3-yl)acetamide make it a valuable scaffold in medicinal chemistry. The chloropyridine moiety is a common pharmacophore found in numerous bioactive molecules, while the chloroacetamide group can act as a reactive handle for further chemical modifications or as a pharmacologically active component itself.
Potential areas of investigation include:
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Kinase Inhibition: The pyridine and amide groups can form hydrogen bonds with the hinge region of kinase active sites.
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Antimicrobial Agents: Halogenated aromatic compounds are known to exhibit antimicrobial properties.
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Intermediate for Complex Molecule Synthesis: This compound can serve as a key intermediate in the synthesis of more complex drug candidates.
Safety and Handling
As with any halogenated organic compound, 2-chloro-N-(2-chloropyridin-3-yl)acetamide should be handled with care.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a chemical compound with significant potential for research and development, particularly in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical exploration. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
